molecular formula C6H9BrO2 B2829335 2-(bromomethyl)-2-ethenyl-1,3-dioxolane CAS No. 250338-50-2

2-(bromomethyl)-2-ethenyl-1,3-dioxolane

Cat. No.: B2829335
CAS No.: 250338-50-2
M. Wt: 193.04
InChI Key: KPDPJISYABQVRB-UHFFFAOYSA-N
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Description

2-(bromomethyl)-2-ethenyl-1,3-dioxolane is an organic compound with the molecular formula C6H9BrO2 It is a derivative of 1,3-dioxolane, featuring both bromomethyl and vinyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(bromomethyl)-2-ethenyl-1,3-dioxolane can be synthesized through several methods. One common approach involves the reaction of 2-vinyl-1,3-dioxolane with bromine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane to facilitate the process .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-(bromomethyl)-2-ethenyl-1,3-dioxolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(bromomethyl)-2-ethenyl-1,3-dioxolane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing for various substitution reactions, while the vinyl group can participate in addition and polymerization reactions. These properties make it a versatile compound in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(bromomethyl)-2-ethenyl-1,3-dioxolane is unique due to the presence of both bromomethyl and vinyl groups, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

2-(bromomethyl)-2-ethenyl-1,3-dioxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO2/c1-2-6(5-7)8-3-4-9-6/h2H,1,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDPJISYABQVRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1(OCCO1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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